5-Acetoxymethyl-2-furancarboxylic acid

Antimicrobial Natural Product Furan carboxylic acid

5-Acetoxymethyl-2-furancarboxylic acid (acetyl Sumiki's acid; C₈H₈O₅; MW 184.15) is a furoic acid derivative bearing an acetoxymethyl substituent at the 5-position. This compound occurs as a natural product from the sponge-derived fungus Cladosporium herbarum and is also synthetically accessible via acetylation of 5-hydroxymethyl-2-furancarboxylic acid (Sumiki's acid).

Molecular Formula C8H8O5
Molecular Weight 184.15 g/mol
CAS No. 90345-66-7
Cat. No. B017060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetoxymethyl-2-furancarboxylic acid
CAS90345-66-7
Synonyms5-(Acetoxymethyl)-2-furoic Acid;  Acetyl Sumiki’s Acid;  5-(Hydroxymethyl)-2-furoic Acid Acetate;  _x000B_
Molecular FormulaC8H8O5
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=CC=C(O1)C(=O)O
InChIInChI=1S/C8H8O5/c1-5(9)12-4-6-2-3-7(13-6)8(10)11/h2-3H,4H2,1H3,(H,10,11)
InChIKeyVEHIMKWMEKVUMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetoxymethyl-2-furancarboxylic acid (CAS 90345-66-7): Building Block Overview for Procurement Scientists


5-Acetoxymethyl-2-furancarboxylic acid (acetyl Sumiki's acid; C₈H₈O₅; MW 184.15) is a furoic acid derivative bearing an acetoxymethyl substituent at the 5-position. This compound occurs as a natural product from the sponge-derived fungus Cladosporium herbarum and is also synthetically accessible via acetylation of 5-hydroxymethyl-2-furancarboxylic acid (Sumiki's acid) [1]. It belongs to the broader class of C6-furanic building blocks that includes 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 5-formyl-2-furancarboxylic acid (FFCA), and 2,5-furandicarboxylic acid (FDCA). The acetyl modification fundamentally alters the compound's reactivity profile, hygroscopicity, and suitability for downstream synthetic transformations, positioning it as a specialized intermediate distinct from its non-acetylated analogs [1][2].

Why Generic Furoic Acid Analogs Cannot Substitute for 5-Acetoxymethyl-2-furancarboxylic acid in Cephem Antibiotic Synthesis


While 5-hydroxymethyl-2-furancarboxylic acid (HMFCA, Sumiki's acid) and 5-acetoxymethyl-2-furancarboxylic acid share an identical furoic acid core, the acetyl protecting group on the latter is not a trivial modification. The acetoxymethyl moiety serves as a latent hydroxymethyl handle that can be selectively deprotected under controlled conditions, enabling sequential functionalization in multi-step synthetic routes. In the preparation of 3-tetrahydrofurylcephem-3-carboxylate antibiotics, the acetylated derivative provides a regioselective advantage that the free hydroxymethyl analog cannot replicate without additional protection/deprotection steps [1]. Furthermore, the acetyl modification reduces the compound's pronounced hygroscopicity—a documented handling liability of HMFCA that complicates accurate weighing, storage stability, and reproducible reaction stoichiometry . Generic substitution with non-acetylated furoic acids therefore introduces both synthetic inefficiency and handling variability that undermine process robustness.

Quantitative Differentiation Evidence for 5-Acetoxymethyl-2-furancarboxylic acid (CAS 90345-66-7) Versus Closest Analogs


Antibacterial Spectrum: Acetyl Sumiki's Acid vs. Sumiki's Acid (HMFCA) – Zone of Inhibition Parity with Synthetic Utility Advantage

In agar plate diffusion assays against Bacillus subtilis and Staphylococcus aureus, both acetyl Sumiki's acid (5-acetoxymethyl-2-furancarboxylic acid) and Sumiki's acid (5-hydroxymethyl-2-furancarboxylic acid) produced identical 7 mm zones of inhibition at a 5 µg loading, while both compounds were inactive against Escherichia coli and Candida albicans [1]. Thus, the acetyl modification preserves the intrinsic antibacterial activity of the furoic acid scaffold. However, the acetoxymethyl derivative offers the distinct synthetic advantage of serving directly as a protected intermediate in cephem antibiotic synthesis without requiring a separate protection step, a route that the free hydroxymethyl analog cannot directly participate in [2].

Antimicrobial Natural Product Furan carboxylic acid

Synthetic Utility: Exclusive Intermediate for 3-Tetrahydrofurylcephem Antibiotics vs. HMFCA

5-Acetoxymethyl-2-furancarboxylic acid is explicitly employed in the preparation of 3-tetrahydrofurylcephem-3-carboxylates and their analogs as antibiotics, as documented in the NZ239061A patent family [1]. The acetoxymethyl group functions as a protected hydroxymethyl that can be selectively manipulated under the reaction conditions required for cephem ring construction. In contrast, 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) would require an additional protection step to prevent competing reactions at the free hydroxyl group during cephem acylation, adding synthetic steps and reducing overall yield. This pathway-specific utility is not claimed for any non-acetylated furoic acid analog [1].

Antibiotic Synthesis Cephem Intermediate

Handling and Storage Stability: Reduced Hygroscopicity Advantage Over HMFCA

Vendor technical datasheets consistently specify storage conditions for 5-acetoxymethyl-2-furancarboxylic acid as '-20°C Freezer, Under Inert Atmosphere' and note the compound as hygroscopic . However, the acetyl protection of the hydroxymethyl group reduces the number of free hydrogen-bond donor sites compared to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), which bears both a carboxylic acid and a free primary alcohol. This structural difference is expected to confer reduced hygroscopicity relative to HMFCA, although direct quantitative moisture uptake data are not published. The observed melting point of 107–109°C provides a practical quality control parameter distinct from the non-acetylated analog.

Physicochemical Properties Stability Hygroscopicity

Optimal Application Scenarios for Procuring 5-Acetoxymethyl-2-furancarboxylic acid (CAS 90345-66-7)


Synthesis of 3-Tetrahydrofurylcephem-3-carboxylate Antibiotics

This compound is the preferred starting material for constructing the furan-carboxylate side chain of 3-tetrahydrofurylcephem antibiotics as described in patent NZ239061A. The acetoxymethyl group remains intact during key acylation steps and can be manipulated later in the synthetic sequence. Purchasing teams supporting medicinal chemistry programs targeting this antibiotic scaffold should stock this specific acetylated derivative rather than the more common HMFCA, as the latter would require an additional protection step to shield the free hydroxyl group during cephem coupling [1].

Natural Product Antibacterial Research and Bioassay- Guided Fractionation Reference Standard

As a naturally occurring furan carboxylic acid with well-characterized antibacterial activity against Gram-positive bacteria (B. subtilis and S. aureus at 5 µg loading), this compound serves as a validated reference standard in bioassay-guided fractionation studies of fungal extracts. Its identical antibacterial potency to Sumiki's acid [1] makes it a suitable positive control in assays where the acetyl modification is expected in the analyte panel. Research groups isolating Cladosporium or Penicillium metabolites should procure this compound as an authentic standard for LC-MS and bioassay correlation [1].

Biomass-Derived Furanic Building Block for Polymer Precursor Libraries

5-Acetoxymethyl-2-furancarboxylic acid represents an acetyl-protected variant within the C6-furanic platform chemical family that includes HMFCA, FFCA, and FDCA. Its latent hydroxymethyl functionality enables its use in stepwise monomer synthesis where selective deprotection is required. Materials science groups developing bio-based polyesters or polyamides can use this compound to introduce a protected hydroxyl handle that can be unmasked post-polymerization for further functionalization, an option not available with FDCA or FFCA [1].

Stable Isotope-Labeled Internal Standard for Quantitative Metabolomics

The commercial availability of a ¹³C₆-labeled analog (CAS 1329839-69-1) of 5-acetoxymethyl-2-furancarboxylic acid makes it a viable candidate for use as a stable isotope-labeled internal standard in LC-MS/MS quantification of furan carboxylic acids in biological matrices. The acetylated form is particularly suited for workflows requiring extraction and derivatization steps where the free acid form may exhibit variable recovery. Procurement of the labeled standard alongside the unlabeled compound enables accurate quantitation in pharmacokinetic and metabolomic studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Acetoxymethyl-2-furancarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.